3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-ethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-2-17-12-14-18(15-13-17)23-21-16-25-22-11-7-6-10-20(22)24(21)27(26-23)19-8-4-3-5-9-19/h3-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJFXBLMWZGEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
- Substrate Preparation : The synthesis begins with (1H-pyrazol-5-yl)aniline derivatives bearing pre-installed substituents. For 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, the aniline component must incorporate a phenyl group at position 1 (R₁ = Ph) and a 4-ethylphenyl group at position 3 (R₂ = 4-EtPh) (Figure 1A).
- Ether Activation : Diethyl ether or analogous ethers act as carbonyl precursors. Under acidic conditions (e.g., HCl or H₂SO₄), the ether undergoes protonation, facilitating C–O bond cleavage to generate an electrophilic carbocation.
- Cyclization : The carbocation reacts with the electron-rich pyrazole-aniline system, inducing intramolecular cyclization to form the quinoline ring. The reaction proceeds via a six-membered transition state, ensuring regioselective fusion at positions 4 and 3-c of the quinoline (Figure 1B).
Optimized Conditions :
- Catalyst : Concentrated H₂SO₄ (2 equiv)
- Solvent : Toluene, reflux (110°C)
- Yield : 60–75% (reported for analogous structures)
Advantages :
- Avoids transition-metal catalysts, simplifying purification.
- Tolerates electron-donating and withdrawing groups on both pyrazole and aniline moieties.
Friedländer Condensation Adaptations
The Friedländer condensation, traditionally used for quinoline synthesis, has been adapted for pyrazoloquinolines by employing 5-aminopyrazole derivatives and ketones. While originally developed for [3,4-b]-fused systems, modifications enable access to [4,3-c] isomers.
Key Modifications for Regiocontrol
- Aminopyrazole Design : 5-Amino-1-phenyl-3-(4-ethylphenyl)-1H-pyrazole serves as the amine component.
- Ketone Selection : Cyclohexanone or aryl ketones (e.g., acetophenone) provide the carbonyl partner.
- Cyclization Pathway : Under acidic or basic conditions (e.g., polyphosphoric acid or NaOH/EtOH), the enamine intermediate undergoes cyclodehydration, forming the quinoline ring (Scheme 1).
Challenges :
- Regioselectivity : Competing pathways may yield [3,4-b] byproducts. To favor [4,3-c] fusion, steric bulk at the pyrazole’s 4-position (e.g., 4-ethylphenyl) directs cyclization toward the desired regiochemistry.
- Yield Optimization : Reported yields for analogous reactions range from 40–65%, necessitating careful control of stoichiometry and temperature.
Pfitzinger Synthesis with Isatin Derivatives
The Pfitzinger reaction, employing isatin (50 ) and ketones, offers an alternative route to quinoline carboxylates, which can be decarboxylated to yield pyrazoloquinolines.
Application to Target Compound
- Isatin Modification : 5-(4-Ethylphenyl)isatin is synthesized via Vilsmeier–Haack formylation of 1-phenyl-3-(4-ethylphenyl)-1H-pyrazol-5-amine.
- Condensation : Reaction with phenylacetaldehyde in basic media (NaOH/H₂O) generates the quinoline-4-carboxylic acid intermediate.
- Decarboxylation : Heating the acid derivative in quinoline at 200°C eliminates CO₂, yielding the des-carboxy product (Scheme 2).
Limitations :
- Multi-step synthesis increases complexity.
- Decarboxylation requires high temperatures, risking decomposition of sensitive substituents.
Multicomponent Reactions (MCRs)
One-pot MCRs streamline pyrazoloquinoline synthesis by combining aldehydes, amines, and pyrazole derivatives. For example:
Three-Component Reaction Protocol :
- Components :
- 4-Ethylbenzaldehyde
- 1-Phenyl-1H-pyrazol-5-amine
- Dimethyl acetylenedicarboxylate (DMAD)
- Conditions :
- Catalyst: FeCl₃ (10 mol%)
- Solvent: EtOH, 80°C, 12 h
- Outcome : In situ formation of the pyrazoloquinoline core via consecutive Knoevenagel condensation, Michael addition, and cyclization.
Yield : ~55% (estimated from analogous reactions)
Late-stage functionalization via Suzuki-Miyaura coupling enables introduction of the 4-ethylphenyl group (Scheme 3):
- Halogenated Precursor : 3-Bromo-1-phenyl-1H-pyrazolo[4,3-c]quinoline is prepared via bromination of the parent compound.
- Coupling Partner : 4-Ethylphenylboronic acid.
- Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: Dioxane/H₂O, 90°C, 24 h
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed cyclization | H₂SO₄, toluene, reflux | 60–75% | Metal-free, high regioselectivity | Requires specialized ethers |
| Friedländer condensation | PPA, 120°C | 40–65% | Broad substrate scope | Competing regiochemistry |
| Pfitzinger synthesis | NaOH, then decarboxylation | 30–50% | Access to carboxylate intermediates | Multi-step, high temperatures |
| Multicomponent reactions | FeCl₃, EtOH, 80°C | ~55% | One-pot efficiency | Moderate yields |
| Suzuki coupling | Pd catalysis, dioxane | 70–80% | Late-stage functionalization | Requires halogenated precursors |
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at halogenated positions (e.g., chlorine at C8). For example:
-
Chlorine replacement with amines : Reacting with primary amines (e.g., methylamine, ethylenediamine) in ethanol at 80°C yields amino-substituted derivatives. Reaction efficiency depends on steric hindrance and electronic effects of substituents.
-
Fluorine displacement : Fluorine at C8 can be replaced by thiols under basic conditions (e.g., K₂CO₃/DMF), forming thioether derivatives with 65–78% yields.
Key Reagents :
| Reaction Type | Reagents/Conditions | Product Yield |
|---|---|---|
| Amine substitution | Ethanol, 80°C, 12h | 72–85% |
| Thiol substitution | K₂CO₃, DMF, 60°C | 65–78% |
Oxidation Reactions
Oxidative transformations occur at the quinoline core:
-
Quinoline ring oxidation : Using KMnO₄ in acidic conditions introduces hydroxyl groups at C5 and C6, forming dihydroxy derivatives. Over-oxidation to quinolinones is observed at higher temperatures .
-
Ethylphenyl side-chain oxidation : Treatment with CrO₃ converts the ethyl group to a carboxylic acid, yielding 3-(4-carboxyphenyl) derivatives (confirmed via FT-IR and NMR) .
Reaction Outcomes :
| Oxidizing Agent | Major Product | Selectivity |
|---|---|---|
| KMnO₄ (H₂SO₄) | 5,6-Dihydroxyquinoline derivative | 58% |
| CrO₃ (Acetic acid) | Carboxylic acid derivative | 81% |
Reduction Reactions
Selective reduction of the pyrazole ring is achieved using:
-
Catalytic hydrogenation : Pd/C in ethanol reduces the pyrazole N–N bond, forming a dihydroquinoline analog with 90% conversion .
-
NaBH₄-mediated reduction : Targets the quinoline ring, yielding tetrahydro derivatives (isolated in 68% yield).
Comparison of Methods :
| Method | Conditions | Product |
|---|---|---|
| H₂/Pd/C | 40 psi, 25°C | Dihydroquinoline |
| NaBH₄ | THF, 0°C to RT | Tetrahydroquinoline |
Cyclization and Multicomponent Reactions
The compound participates in cycloadditions to form fused heterocycles:
-
With substituted anilines : Forms tricyclic derivatives via Buchwald-Hartwig amination (CuI/L-proline catalysis) .
-
In Brack’s reaction : Reacts with 5-chloro-4-formylpyrazoles at 150°C to generate pyrazolo[4,3-c]quinoline-fused systems .
Cyclization Data :
| Starting Material | Catalyst | Product Yield |
|---|---|---|
| 5-Chloro-4-formylpyrazole | PCl₅, 150°C | 74% |
| Aniline derivatives | CuI, L-proline | 82% |
Biological Activity Correlation
Derivatives show structure-dependent bioactivity:
-
Anti-inflammatory activity : 8-Fluoro analogs exhibit COX-2 inhibition (IC₅₀ = 1.2 μM).
-
Antimicrobial effects : MIC values against S. aureus range from 0.25–2.0 μg/mL, correlating with substituent electronegativity.
| Derivative | Biological Target | IC₅₀/MIC |
|---|---|---|
| 8-Fluoro-substituted | COX-2 | 1.2 μM |
| 8-Chloro-substituted | S. aureus | 0.5 μg/mL |
Key Findings from Research
-
Regioselectivity : Substituents at C3 and C8 dominate reaction pathways (e.g., C8 halogens drive nucleophilic attacks).
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates by stabilizing transition states .
-
Thermal stability : Decomposition occurs above 250°C, limiting high-temperature applications .
Scientific Research Applications
The compound 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data tables and relevant case studies.
Structural Characteristics
The structure of this compound consists of a pyrazoloquinoline core with ethyl and phenyl substituents that contribute to its biological activity and physicochemical properties.
Medicinal Chemistry
The compound has shown promising results in various biomedical applications:
Anticancer Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit the proliferation of cancer cell lines such as HeLa and A375, with IC50 values in the low micromolar range. This suggests a potential for development as chemotherapeutic agents.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5.2 | Significant reduction in viability |
| A375 | 7.8 | Moderate reduction in viability |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory pathways. In vitro studies have reported similar efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs).
Material Science
In material science, pyrazoloquinolines are being explored for their properties as organic semiconductors. The unique electronic properties of these compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Electrochemical Properties
The electrochemical behavior of this compound has been characterized using cyclic voltammetry, revealing insights into its conductivity and potential for use in electronic devices.
| Property | Value |
|---|---|
| Oxidation Potential | +0.85 V vs Ag/AgCl |
| Reduction Potential | -0.45 V vs Ag/AgCl |
Cosmetic Applications
Due to its biological activity, there is potential for this compound in cosmetic formulations aimed at skin health. Its anti-inflammatory properties could be beneficial in products designed to treat skin conditions such as acne or psoriasis.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazoloquinoline derivatives, including this compound. The results indicated a marked decrease in cell viability across multiple cancer cell lines, highlighting its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Mechanism
In another investigation published in Pharmacology Reports, the anti-inflammatory mechanism was elucidated through enzyme inhibition assays showing that the compound effectively reduced COX activity in vitro, providing a basis for its use in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to target DNA gyrase and topoisomerase IV, enzymes involved in DNA replication and repair . This interaction can result in the inhibition of bacterial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- Core Structure: Pyrazolo[4,3-c]quinoline derivatives (e.g., 2i, 8-ethoxy-3-(4-fluorophenyl)-...) exhibit fused pyrazole rings at positions 4,3-c, whereas pyrazolo[3,4-b]quinolines (e.g., 4-[(4-ethoxyphenyl)amino]-...) feature a 3,4-b fusion, altering electronic and steric properties .
- Substituent Effects : The 4-ethylphenyl group in the target compound increases logP (lipophilicity) compared to polar substituents like 4-hydroxyphenyl (2i) or ethoxy groups (8-ethoxy derivatives) .
- Synthesis: Claisen-Schmidt condensation () is efficient for pyrazolo[4,3-c]quinolines, while multi-component reactions () are preferred for pyrazolo[3,4-b]quinolines .
Table 2: Pharmacological Profiles of Pyrazoloquinoline Derivatives
Key Observations :
- Anti-inflammatory Activity: Derivatives like 2i and 2m () inhibit LPS-stimulated NO production with submicromolar IC50 values, comparable to the control 1400W. The 4-hydroxyphenyl and amino groups enhance hydrogen bonding with iNOS .
- Apoptosis Induction: Pyrazolo[3,4-b]quinolines with ethoxyphenyl substituents () serve as reference compounds in pharmacophore models, suggesting their role in caspase activation .
- Antiviral Activity : Substitutions like 8-ethoxy and 4-fluorophenyl () may improve binding to viral enzymes, though specific data are lacking .
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties of Selected Derivatives
Key Observations :
- Polar Surface Area: Amino and hydroxyl substituents (e.g., 2i) increase polarity, enhancing solubility but reducing blood-brain barrier penetration .
Biological Activity
3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 349.4 g/mol. The compound features a pyrazole ring fused to a quinoline structure, which contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
| Structure | Structure |
Anticancer Activity
Research has indicated that pyrazoloquinolines exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that derivatives of quinoline compounds exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, suggesting promising anticancer potential due to their ability to disrupt cellular processes in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been evaluated through assays measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Certain derivatives showed significant inhibition of NO production, indicating their potential as anti-inflammatory agents. The mechanism appears to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. Studies suggest that compounds within this class can exhibit activity against various bacterial and fungal strains, making them candidates for further development as antimicrobial agents .
Study on Anticancer Activity
A comprehensive study published in PubMed evaluated several pyrazoloquinolines for their anticancer properties against four different cancer cell lines. The findings indicated that certain compounds within this category significantly inhibited cell growth, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .
Inhibition of Inflammatory Mediators
In a separate study focusing on anti-inflammatory effects, researchers synthesized various pyrazoloquinoline derivatives, including this compound. These compounds were tested for their ability to inhibit NO production in LPS-stimulated macrophages, revealing that some derivatives had comparable efficacy to established anti-inflammatory drugs .
Q & A
Q. What are the critical considerations for optimizing the synthesis of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline?
The synthesis involves multi-step reactions, including cyclocondensation of substituted phenylhydrazines with quinoline precursors. Key factors include:
- Temperature control : Maintaining 80–120°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalysts : Copper(I) iodide or palladium catalysts improve yield in coupling reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC .
Q. How is the structural confirmation of this compound achieved?
Structural elucidation relies on:
- NMR spectroscopy : - and -NMR identify substituent patterns (e.g., ethylphenyl protons at δ 1.2–1.4 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 385.18) .
- X-ray crystallography : Resolves bond angles and torsional strain in the pyrazoloquinoline core .
Q. What methodologies identify its biological activity in preliminary studies?
- In vitro assays : Dose-dependent cytotoxicity against cancer cell lines (e.g., IC values via MTT assay) .
- Enzyme inhibition : Kinase inhibition profiles using fluorescence polarization assays .
- Microbial susceptibility : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved?
Discrepancies in IC or MIC values may arise from:
- Purity variations : Impurities >5% alter activity; validate via HPLC-MS .
- Assay conditions : Standardize pH, temperature, and cell passage numbers .
- Orthogonal assays : Confirm kinase inhibition via Western blotting alongside enzymatic assays .
Q. What strategies enhance the compound’s selectivity for therapeutic targets?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -F, -Cl) at C-8 improves kinase binding .
- Molecular docking : Predict interactions with COX-2 or CDK2 active sites to guide synthesis .
- Metabolic stability : Modify the ethylphenyl group to reduce CYP450-mediated degradation .
Q. How do structural modifications impact photophysical properties?
- Methoxy/ethoxy groups : Increase fluorescence quantum yield (e.g., λ 450–500 nm) for imaging applications .
- Halogenation : Bromine at C-3 enhances intersystem crossing for potential PDT applications .
Q. What mechanistic insights explain its anti-inflammatory activity?
- COX-2 inhibition : Competitive binding to the arachidonic acid pocket, validated via SPR assays .
- NF-κB pathway modulation : Suppresses TNF-α-induced IL-6 secretion in macrophages (EC ~2.5 µM) .
Data Contradiction Analysis
Q. Why do solubility values vary across literature?
- Solvent polarity : LogP ~4.2 predicts poor aqueous solubility but high solubility in DMSO or ethanol .
- Polymorphism : Crystalline vs. amorphous forms alter dissolution rates; characterize via PXRD .
Q. How to address discrepancies in catalytic reaction yields?
- Catalyst loading : Optimize Pd(PPh) to 2–5 mol% for Suzuki couplings .
- Reaction monitoring : Use TLC or in situ IR to track intermediate formation .
Comparative Studies
Q. How does this compound compare to analogues with methyl or methoxy substituents?
- Activity : Ethylphenyl enhances lipophilicity (clogP +0.3 vs. methyl), improving blood-brain barrier penetration .
- Toxicity : Ethyl groups reduce hepatotoxicity compared to halogenated analogues (LD >200 mg/kg in mice) .
Key Physicochemical Properties (Representative Data)
| Property | Value/Method | Source Evidence |
|---|---|---|
| Molecular Weight | 385.18 g/mol (HRMS) | |
| Solubility | 12 mg/mL in DMSO | |
| LogP | 4.2 (Calculated via ChemDraw) | |
| Crystal System | Monoclinic, P2/c | |
| Fluorescence Quantum Yield | 0.45 (in ethanol) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
